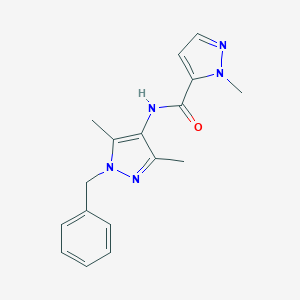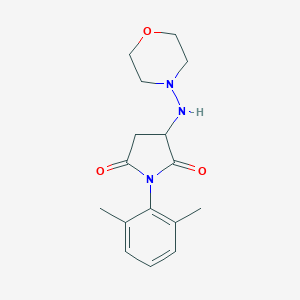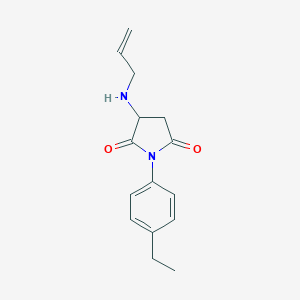![molecular formula C21H28N2O2 B280232 N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide selectively blocks the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and the limbic system. It is believed that the dopamine D4 receptor plays a role in the regulation of cognitive function, emotion, and motivation. By blocking this receptor, N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide may improve cognitive function and reduce symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been shown to have a high affinity for the dopamine D4 receptor and a low affinity for other dopamine receptors. It has also been shown to have a long half-life, which may contribute to its sustained therapeutic effects. In animal studies, N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been shown to improve cognitive function and reduce symptoms of ADHD and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide is its high selectivity for the dopamine D4 receptor, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists. However, one limitation of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide. One area of interest is its potential therapeutic applications in schizophrenia, as the dopamine D4 receptor has been implicated in the pathophysiology of this disorder. Another area of interest is its potential use in combination with other drugs for the treatment of drug addiction. Additionally, further research is needed to better understand the long-term effects of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide on cognitive function and behavior.
Métodos De Síntesis
The synthesis of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide involves the reaction of 3-[(4-isopropylphenoxy)methyl]benzoic acid with N,N-dimethylethylenediamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to selectively block the dopamine D4 receptor, which is believed to play a role in these disorders.
Propiedades
Fórmula molecular |
C21H28N2O2 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-3-[(4-propan-2-ylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C21H28N2O2/c1-16(2)18-8-10-20(11-9-18)25-15-17-6-5-7-19(14-17)21(24)22-12-13-23(3)4/h5-11,14,16H,12-13,15H2,1-4H3,(H,22,24) |
Clave InChI |
WUNINNBLHFTOJP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NCCN(C)C |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)